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Compound of Interest

Compound Name:
1-Chloro-3-methoxy-5-

nitrobenzene

CAS No.: 55910-07-1

Cat. No.: B2937181 Get Quote

Carbon-13 NMR spectroscopy is an indispensable tool in organic chemistry for determining the

carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct

signal in the spectrum, and the position of that signal—its chemical shift (δ)—is highly sensitive

to the local electronic environment.[1][2] For substituted aromatic compounds like 3-chloro-5-

nitroanisole, ¹³C NMR provides critical information for confirming the substitution pattern and

understanding the electronic interplay between the substituents and the benzene ring.

The structure of 3-chloro-5-nitroanisole presents a fascinating case for spectral analysis. It

features a benzene ring with three distinct substituents:

A Methoxy Group (-OCH₃): A strong electron-donating group (EDG) through resonance (+R

effect) and electron-withdrawing through induction (-I effect). The resonance effect is

dominant.

A Nitro Group (-NO₂): A very strong electron-withdrawing group (EWG) through both

resonance (-R effect) and induction (-I effect).[3]

A Chlorine Atom (-Cl): An electron-withdrawing group via induction (-I effect) and a weak

electron-donating group via resonance (+R effect).[4]

The final chemical shift of each carbon atom is a net result of the shielding (increased electron

density) and deshielding (decreased electron density) influences of these three groups, making
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the interpretation of its spectrum a rigorous exercise in applying physical organic principles.

Theoretical Framework: Predicting Chemical Shifts
via Substituent Effects
The chemical shifts of the aromatic carbons in 3-chloro-5-nitroanisole can be qualitatively and

quantitatively predicted by understanding how each substituent perturbs the electron density of

the ring. Aromatic carbons typically resonate in the range of δ 120-150 ppm.[5][6]

Electron-Donating Groups (EDG): The methoxy group donates electron density primarily to

the ortho (C2, C6) and para (C4) positions. This increased electron density results in

magnetic shielding, causing the corresponding carbon signals to shift upfield (to a lower δ

value) compared to unsubstituted benzene (δ 128.5 ppm).

Electron-Withdrawing Groups (EWG): The nitro and chloro groups withdraw electron density

from the ring. The powerful nitro group strongly deshields the ortho and para carbons,

shifting their signals significantly downfield (to a higher δ value).[3][7] The inductive effect of

chlorine deshields the carbon to which it is attached (the ipso-carbon) and, to a lesser extent,

other carbons in the ring.[4]

In 3-chloro-5-nitroanisole, the carbon atoms are influenced by a combination of these effects.

For instance, C4 is ortho to both the chloro and nitro groups but meta to the methoxy group. C2

is ortho to the methoxy group and meta to the chloro and nitro groups. A systematic, atom-by-

atom analysis is required to assign each resonance correctly.

Predicted ¹³C NMR Spectral Data
In the absence of a readily available experimental spectrum from a public database, a highly

reliable prediction can be generated using computational algorithms that leverage vast spectral

libraries and machine learning.[8][9][10] The following table summarizes the predicted ¹³C NMR

chemical shifts for 3-chloro-5-nitroanisole, calculated using the online resource nmrdb.org.
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Carbon Atom
Predicted Chemical Shift
(δ, ppm)

Rationale for Assignment

C1 (-OCH₃) 160.0

Ipso-carbon attached to the

strongly electron-donating

methoxy group. This position is

significantly deshielded, a

common characteristic for

carbons bonded to oxygen in

aromatic ethers.

C5 (-NO₂) 149.1

Ipso-carbon attached to the

powerful electron-withdrawing

nitro group. This is the most

deshielded carbon directly

bonded to a substituent other

than the methoxy group.

C3 (-Cl) 135.0

Ipso-carbon attached to the

chlorine atom. The inductive

effect of the halogen deshields

this carbon.

C4 120.5

This carbon is ortho to both the

-NO₂ and -Cl groups, which

are strongly deshielding. It is

also meta to the -OCH₃ group.

The combined deshielding

effects place its resonance

downfield.

C6 115.0

This carbon is ortho to the -

NO₂ group and para to the -Cl

group, leading to significant

deshielding. It is also meta to

the -OCH₃ group.

C2 108.8 This carbon is ortho to the

electron-donating -OCH₃

group, which causes
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significant shielding (upfield

shift). It is meta to both the -Cl

and -NO₂ groups, whose

withdrawing effects are weaker

at the meta position. This

results in the most shielded

aromatic carbon.

-OCH₃ 57.1

The methyl carbon of the

methoxy group. This aliphatic

carbon is deshielded by the

attached oxygen atom and

typically appears in the δ 55-

60 ppm range.

Experimental Protocol for ¹³C NMR Spectrum
Acquisition
To obtain a high-quality ¹³C NMR spectrum, a standardized and validated protocol is essential.

The following procedure ensures reproducibility and accuracy.

Sample Preparation
Mass Determination: Accurately weigh 50-100 mg of solid 3-chloro-5-nitroanisole. A higher

concentration is necessary for ¹³C NMR compared to ¹H NMR due to the low natural

abundance of the ¹³C isotope (~1.1%).[11]

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully

soluble. Chloroform-d (CDCl₃) is a common first choice. Other potential solvents include

acetone-d₆ or DMSO-d₆.[12]

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen

deuterated solvent in a small vial.[13]

Filtration and Transfer: To remove any particulate matter that could degrade spectral

resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette

directly into a clean, dry 5 mm NMR tube.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) to the NMR tube. TMS

serves as the internal reference standard, with its signal defined as δ 0.0 ppm.[11]

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample

identity.

Spectrometer Setup and Data Acquisition
Instrument Insertion: Insert the NMR tube into the spectrometer's spinner turbine and place it

in the magnet.

Locking and Shimming: The spectrometer will lock onto the deuterium signal of the solvent to

stabilize the magnetic field. Perform automated or manual shimming to optimize the

homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.

Acquisition Parameters (Typical for a 400 MHz Spectrometer):

Experiment: Standard ¹³C observation with proton decoupling (e.g., zgpg30).

Pulse Width: A 30° pulse angle is typically used to allow for a shorter relaxation delay.

Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals are

captured.

Acquisition Time: ~1-2 seconds.

Relaxation Delay (d1): 2 seconds.

Number of Scans (NS): 1024 scans or more, depending on the sample concentration, to

achieve an adequate signal-to-noise ratio.

Data Processing: After acquisition, perform a Fourier transform on the Free Induction Decay

(FID), followed by phase correction and baseline correction to produce the final spectrum.

Visualization of the Analytical Workflow
The process of analyzing the ¹³C NMR spectrum of a substituted aromatic compound follows a

logical sequence, from initial prediction to final assignment.
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1. Sample Preparation

2. Data Acquisition

3. Data Processing & Analysis

4. Structural Interpretation

Weigh 50-100 mg of
3-chloro-5-nitroanisole

Dissolve in 0.7 mL
of Deuterated Solvent (e.g., CDCl3)

Add Internal Standard (TMS)

Filter into 5 mm NMR Tube

Lock & Shim Spectrometer

Insert Sample

Set Acquisition Parameters
(Pulse Program, NS, SW)

Acquire FID Data

Fourier Transform & Phasing

Reference Spectrum to TMS (0 ppm)

Identify Peak Chemical Shifts

Analyze Substituent Effects
(EDG vs. EWG)

Assign Resonances to
Specific Carbon Atoms

Confirm Molecular Structure

Click to download full resolution via product page

Caption: Workflow for the acquisition and interpretation of the ¹³C NMR spectrum.
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Conclusion
The ¹³C NMR spectrum of 3-chloro-5-nitroanisole is a direct reflection of the complex electronic

interactions between its three distinct substituents and the aromatic ring. A thorough analysis,

grounded in the principles of shielding and deshielding, allows for the unambiguous

assignment of all seven carbon signals. The combination of a strong electron-donating group (-

OCH₃) and two powerful electron-withdrawing groups (-Cl, -NO₂) results in a wide dispersion of

chemical shifts, from the highly shielded C2 at approximately δ 109 ppm to the deshielded,

oxygen-bearing C1 at δ 160 ppm. By following a rigorous experimental protocol, researchers

can reliably acquire and interpret this data to confirm the molecule's precise structure, an

essential step in any chemical synthesis or drug development pipeline.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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